An In-depth Technical Guide to Boc-L-2,4-diaminobutyric acid: Structure, Function, and Application
An In-depth Technical Guide to Boc-L-2,4-diaminobutyric acid: Structure, Function, and Application
For: Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of N-α-tert-butyloxycarbonyl-L-2,4-diaminobutyric acid (Boc-L-DABA), a crucial building block in medicinal chemistry and peptide science. We will delve into its structural characteristics, functional significance, and detailed experimental applications.
Core Concepts: Structure and Physicochemical Properties
Boc-L-2,4-diaminobutyric acid is a non-proteinogenic amino acid derivative. Its structure features a butyric acid backbone with two amine groups at the α and γ positions. The α-amino group is protected by a tert-butyloxycarbonyl (Boc) group, which is acid-labile. This strategic protection allows for selective chemical manipulation, making it an invaluable reagent in multi-step organic synthesis, particularly in Solid-Phase Peptide Synthesis (SPPS). The free gamma-amino group provides a site for side-chain modification or conjugation.
Quantitative Data Summary
The following table summarizes the key physicochemical properties of Boc-L-2,4-diaminobutyric acid.
| Property | Value | Reference(s) |
| IUPAC Name | (2S)-4-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid | [1] |
| Synonyms | Boc-L-Dab-OH, N-α-Boc-L-2,4-diaminobutyric acid | [1] |
| CAS Number | 25691-37-6 | [1] |
| Molecular Formula | C₉H₁₈N₂O₄ | [1] |
| Molecular Weight | 218.25 g/mol | [1][2] |
| Appearance | White to off-white crystalline powder | [3] |
| Melting Point | 192-194 °C | |
| Boiling Point | 385.5 °C at 760 mmHg | |
| Density | ~1.16 g/cm³ | |
| Solubility | Sparingly in Methanol, Slightly in Water (100 mg/mL with sonication) | [4] |
| Optical Rotation | [a]D²⁰ = +8 ± 2º (c=1 in H₂O) for Nγ-Boc isomer | [3] |
| pKa | ~3.0 ± 0.10 (Predicted) | |
| Topological Polar Surface Area (TPSA) | 101.65 Ų | [1] |
| XLogP3 | -2.3 | [2] |
Function and Applications in Drug Development
The primary function of Boc-L-DABA is to serve as a versatile building block for synthesizing complex peptides and peptidomimetics. The Boc protecting group ensures that the α-amine does not participate in unwanted reactions during peptide chain elongation, and it can be selectively removed under mild acidic conditions, typically with trifluoroacetic acid (TFA).
Its applications are prominent in the development of novel therapeutics:
-
Peptide Synthesis : It is a key component for creating modified peptides with enhanced stability, bioavailability, or novel functionalities.[3]
-
Somatostatin (B550006) Antagonists : Boc-L-DABA is used in the synthesis of somatostatin antagonists, which are critical for treating conditions like acromegaly and certain neuroendocrine tumors.
-
Factor Xa Inhibitors : This compound is a reagent for developing inhibitors of blood coagulation factor Xa, a key target for anticoagulant therapies.[5]
-
Bioconjugation : The free γ-amino group serves as a handle for attaching other molecules, such as imaging agents or drugs, to improve targeting and efficacy.[3]
-
Protein Engineering : It can be incorporated into proteins to introduce novel properties or functionalities.[3]
Role in Somatostatin Receptor Antagonism
Somatostatin receptors (SSTRs) are G protein-coupled receptors that, when activated, inhibit adenylyl cyclase, leading to decreased intracellular cAMP levels.[6] This signaling cascade regulates hormone secretion and cell proliferation.[6] Peptides incorporating L-2,4-diaminobutyric acid can be designed to act as antagonists, blocking the natural ligand (somatostatin) and thereby preventing these downstream effects. This is particularly relevant in neuroendocrine tumors that overexpress SSTRs.[6][7]
Role in Factor Xa Inhibition
Factor Xa (FXa) is a serine protease that plays a pivotal role at the convergence of the intrinsic and extrinsic pathways of the blood coagulation cascade.[8][9] It is the key component of the prothrombinase complex, which converts prothrombin to thrombin, leading to fibrin (B1330869) clot formation.[10] Peptides and peptidomimetics containing L-2,4-diaminobutyric acid can be synthesized to specifically bind to the active site of FXa, inhibiting its enzymatic activity and thus preventing blood clot formation.[5]
Experimental Protocols
Synthesis of Boc-L-2,4-diaminobutyric acid
A common laboratory-scale synthesis involves the Hofmann rearrangement of N-α-Boc-L-glutamine.
Materials:
-
N-α-Boc-L-glutamine
-
Dimethylformamide (DMF)
-
Water (Deionized)
-
Iodobenzene (B50100) diacetate
-
Ethyl acetate (B1210297)
-
Dowex ion-exchange resin (optional, for purification)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve N-α-Boc-L-glutamine (e.g., 8.1 mmol) in a 1:1 (v/v) mixture of DMF and deionized water (e.g., 18 mL).
-
Base Addition: Add pyridine (2.0 equivalents, e.g., 16.2 mmol) to the solution. Stir the reaction mixture at room temperature for 10 minutes.
-
Hofmann Rearrangement: Add iodobenzene diacetate (1.5 equivalents, e.g., 12.1 mmol) to the mixture. Continue stirring at room temperature for 4-6 hours. Monitor the reaction progress using an appropriate technique (e.g., TLC or LC-MS).
-
Work-up: Upon completion, add deionized water (e.g., 100 mL) to the reaction mixture.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (e.g., 3 x 100 mL).
-
Washing: Combine the organic extracts and wash with deionized water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude product can be purified by recrystallization or column chromatography on silica (B1680970) gel to afford Boc-L-2,4-diaminobutyric acid as a white solid.
Incorporation into a Peptide using Boc-SPPS
This protocol outlines the general steps for coupling Boc-L-DABA onto a resin-bound peptide chain during Boc-based Solid-Phase Peptide Synthesis (SPPS). This assumes the N-terminus of the peptide on the resin has been deprotected.
Materials:
-
Peptide-resin with a free N-terminal amine
-
Boc-L-2,4-diaminobutyric acid (with γ-amine protected if necessary, e.g., with Fmoc or Cbz)
-
Coupling Reagent: e.g., HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Base: N,N-Diisopropylethylamine (DIEA)
-
Solvent: N,N-Dimethylformamide (DMF)
-
Deprotection Reagent: Trifluoroacetic acid (TFA) in Dichloromethane (DCM), e.g., 50% TFA/DCM
-
Neutralization Reagent: 10% DIEA in DCM
Procedure (One Coupling Cycle):
-
Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes.
-
Boc Deprotection:
-
Drain the DMF.
-
Add 50% TFA in DCM to the resin and agitate for 2-5 minutes (pre-wash).
-
Drain and add fresh 50% TFA/DCM. Agitate for 20-30 minutes.
-
Drain the resin and wash thoroughly with DCM (3-5 times) and isopropanol (B130326) (2 times) to remove residual acid.
-
-
Neutralization:
-
Wash the resin with DCM (2 times).
-
Add 10% DIEA in DCM and agitate for 2 minutes. Repeat this step.
-
Wash the resin thoroughly with DCM (3-5 times) and then DMF (3-5 times) to remove excess base.
-
-
Amino Acid Activation & Coupling:
-
In a separate vessel, dissolve Boc-L-DABA (3-4 equivalents relative to resin loading) and HBTU/HATU (3-4 equivalents) in DMF.
-
Add DIEA (4-6 equivalents) to the activation mixture and vortex for 1-2 minutes.
-
Add the activated amino acid solution to the neutralized peptide-resin.
-
Agitate the reaction vessel for 1-2 hours at room temperature.
-
Perform a qualitative test (e.g., Kaiser test) to confirm complete coupling. If the reaction is incomplete, the coupling step can be repeated.
-
-
Washing: After complete coupling, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times). The resin is now ready for the next deprotection/coupling cycle.
References
- 1. chemscene.com [chemscene.com]
- 2. Boc-D-2,4-diaminobutyric acid | C9H18N2O4 | CID 7021116 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Discovery of transition state factor Xa inhibitors as potential anticoagulant agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Radiolabeled somatostatin receptor antagonists are preferable to agonists for in vivo peptide receptor targeting of tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Blood Coagulation Factor X: Molecular Biology, Inherited Disease, and Engineered Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. assaygenie.com [assaygenie.com]
- 10. Physiology, Coagulation Pathways - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
